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molecular formula C13H10BrN B8340983 8-Bromo-5,6-dihydro-benzo[f]quinoline

8-Bromo-5,6-dihydro-benzo[f]quinoline

Cat. No. B8340983
M. Wt: 260.13 g/mol
InChI Key: WSNZTTIWEUZRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08497281B2

Procedure details

The title compound is prepared from 6-bromo-2-tetralone and propargylamine following a procedure analogous to that described in Step 1 of Intermediates 1 and 2. Yield: 69% of theory; Mass spectrum (ESI+): m/z=260/262 (Br) [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
69%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[CH2:13]([NH2:16])[C:14]#[CH:15]>>[Br:1][C:2]1[CH:11]=[CH:10][C:9]2[C:8]3[CH:15]=[CH:14][CH:13]=[N:16][C:7]=3[CH2:6][CH2:5][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2CCC(CC2=CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)N
Step Two
Name
Intermediates 1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C=3C=CC=NC3CC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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